4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Overview
Description
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is an organic compound with the molecular formula C7H9BrO2. It is a bicyclic compound featuring a bromine atom and an oxabicyclo structure. This compound is significant in various chemical and pharmaceutical applications, particularly as an intermediate in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one typically involves the bromination of 3-cyclohexene-1-carboxylic acid. One common method includes treating a ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid with 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in a suitable solvent . The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves precise control of reaction parameters such as temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
1,3-Dibromo-5,5-dimethylhydantoin: Another brominating agent.
Solvents: Dichloromethane, toluene, and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is used extensively in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and interactions.
Industry: Used in the production of various fine chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of other active molecules. For instance, in the synthesis of FXa inhibitors, it helps form the core structure necessary for the inhibitory activity against the coagulation factor . The molecular targets and pathways involved depend on the final product synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-6-oxabicyclo[3.2.1]octan-7-one: Similar structure but with an iodine atom instead of bromine.
6-Oxabicyclo[3.2.1]octan-7-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is unique due to its specific reactivity profile, particularly in bromination reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
4-bromo-6-oxabicyclo[3.2.1]octan-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEDNXSBEYNHJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1C(=O)O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306093 | |
Record name | 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90084-76-7 | |
Record name | NSC174071 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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